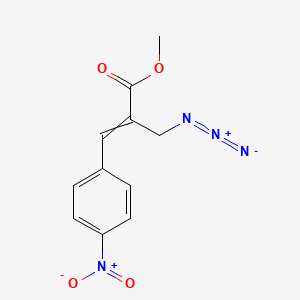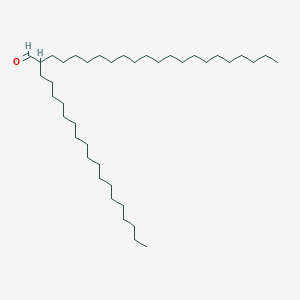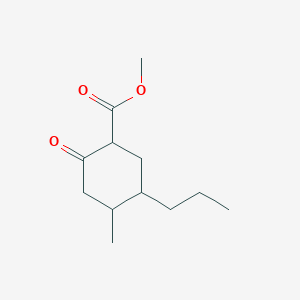
Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate is an organic compound belonging to the class of cyclohexanones. This compound is characterized by a cyclohexane ring substituted with a methyl group, a propyl group, and a carboxylate ester. It is used in various chemical syntheses and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl vinyl ketone with ethyl acetoacetate in the presence of a base such as sodium methoxide. This reaction leads to the formation of the desired cyclohexanone derivative through an aldol condensation followed by cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Applications De Recherche Scientifique
Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its cyclohexanone structure allows it to fit into enzyme active sites, altering their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Hagemann’s Ester (Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate): Similar structure but with an ethyl ester and a double bond in the cyclohexane ring.
Methyl 2-oxo-1-cycloheptanecarboxylate: Another cyclohexanone derivative with a different ring size and substitution pattern.
Uniqueness: Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group and methyl ester make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
917911-27-4 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-4-5-9-7-10(12(14)15-3)11(13)6-8(9)2/h8-10H,4-7H2,1-3H3 |
Clé InChI |
XHAVGMFVTVBIHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(C(=O)CC1C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B12628850.png)
![6-[(4-Chlorophenyl)(diphenyl)methoxy]hexan-1-ol](/img/structure/B12628858.png)
![3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12628865.png)
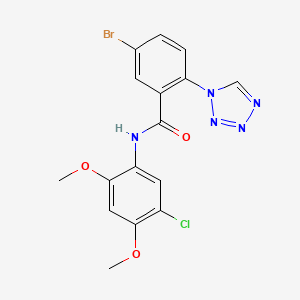
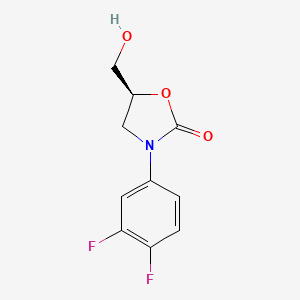

![9-oxabicyclo[6.1.0]non-6-en-2-one](/img/structure/B12628882.png)
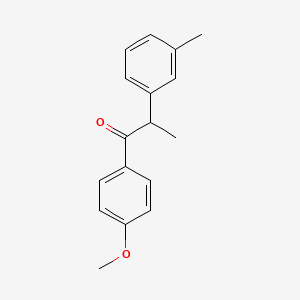
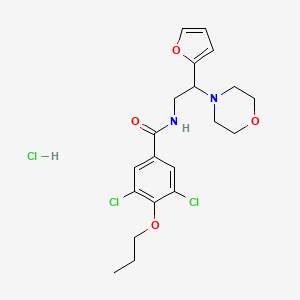
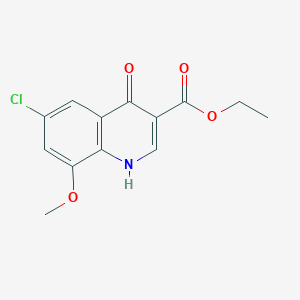
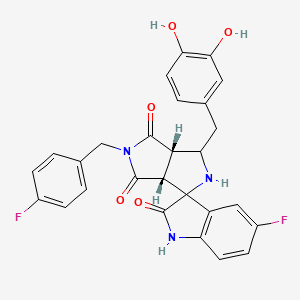
![3-Chloro-5-{2-chloro-5-[(trimethylsilyl)ethynyl]phenoxy}benzonitrile](/img/structure/B12628927.png)
